molecular formula C22H27NS B12501827 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine

5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine

Cat. No.: B12501827
M. Wt: 337.5 g/mol
InChI Key: IQIQXINXOBHSHZ-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine is an organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of tert-butyl groups and a benzo[b]thiophene core, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-5-tert-butylbenzo[b]thiophene with 4-tert-butylaniline under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and recrystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Halogenated derivatives, substituted benzo[b]thiophenes.

Scientific Research Applications

5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Thiophenediylbis (5-tert-butyl-1,3-benzoxazole): A compound with similar structural features but different functional groups.

    4-tert-Butylbenzenethiol: Another compound with tert-butyl groups and a thiophene core.

    3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: A structurally related compound with multiple tert-butyl groups.

Uniqueness

5-(tert-Butyl)-N-(4-(tert-butyl)phenyl)benzo[b]thiophen-3-amine is unique due to its specific arrangement of tert-butyl groups and the benzo[b]thiophene core. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C22H27NS

Molecular Weight

337.5 g/mol

IUPAC Name

5-tert-butyl-N-(4-tert-butylphenyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C22H27NS/c1-21(2,3)15-7-10-17(11-8-15)23-19-14-24-20-12-9-16(13-18(19)20)22(4,5)6/h7-14,23H,1-6H3

InChI Key

IQIQXINXOBHSHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=C2C=C(C=C3)C(C)(C)C

Origin of Product

United States

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